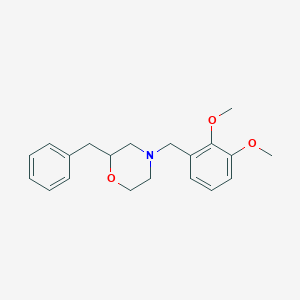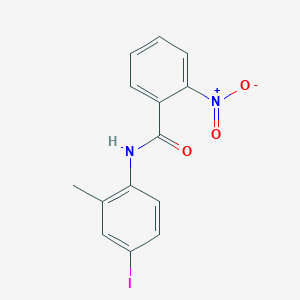![molecular formula C14H18N2O B6056239 N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)
N-[4-(cyanomethyl)phenyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]hexanamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX614 is a synthetic compound that was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]hexanamide acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the response of the receptor to glutamate. This leads to an increase in the strength of synaptic transmission and the induction of LTP.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]hexanamide has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, increase the density of AMPA receptors in the membrane, and increase the phosphorylation of several proteins involved in LTP. N-[4-(cyanomethyl)phenyl]hexanamide has also been shown to enhance memory consolidation and retrieval in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]hexanamide has several advantages for lab experiments. It is a potent and selective modulator of AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. N-[4-(cyanomethyl)phenyl]hexanamide is also stable and can be easily synthesized in large quantities.
One limitation of N-[4-(cyanomethyl)phenyl]hexanamide is that it is not selective for a particular subtype of AMPA receptor. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]hexanamide. One area of interest is the development of more selective modulators of AMPA receptors that can target specific subtypes of the receptor. Another area of interest is the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]hexanamide for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is interest in the development of N-[4-(cyanomethyl)phenyl]hexanamide analogs that have improved pharmacological properties such as longer half-lives and increased potency.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]hexanamide involves several steps. The starting material for the synthesis is 4-cyanobenzyl bromide, which is reacted with 1-hexylamine to form N-[4-(cyanomethyl)phenyl]hexanamine. This intermediate is then reacted with acetic anhydride to form N-[4-(acetyloxymethyl)phenyl]hexanamide. Finally, the acetyl group is removed using sodium hydroxide to yield N-[4-(cyanomethyl)phenyl]hexanamide.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]hexanamide has been extensively studied for its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. LTP is a process that strengthens the connections between neurons and is thought to be the cellular basis of learning and memory.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-13-8-6-12(7-9-13)10-11-15/h6-9H,2-5,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYNTSQXPXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)

![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)
![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)